molecular formula C18H17NO4S2 B2815998 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1448058-30-7

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2815998
CAS No.: 1448058-30-7
M. Wt: 375.46
InChI Key: OKSFDYVTTPHFHP-UHFFFAOYSA-N
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Description

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry research. It features a benzenesulfonamide core functionalized with an acetyl group and substituted with dual heteroaromatic methyl groups (furan-3-ylmethyl and thiophen-2-ylmethyl). This structure places it within a class of heteroaromatic-based benzenesulfonamide derivatives that have been identified as a significant scaffold in pharmaceutical development . While the specific biological activity of this compound requires experimental validation, research on analogous structures provides strong rationale for its investigation. Heteroaromatic benzenesulfonamide derivatives have been demonstrated to exhibit potent inhibitory activity against the H5N1 influenza A virus, acting as M2 proton channel inhibitors . Furthermore, the presence of both furan and thiophene rings is a common feature in compounds explored for their anticancer properties, as these heterocycles are frequently incorporated into hybrid molecules targeting various human cancer cell lines . The structural motifs present in this compound, including the benzenesulfonamide group and heteroaromatic systems, are also found in compounds investigated for a wide range of biological targets, such as mTORC1 inhibition, which is relevant for cancer, metabolic, and neurodegenerative diseases . Researchers may find this compound valuable as a building block or for screening in projects related to antiviral, anticancer, and enzyme inhibition studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSFDYVTTPHFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Sulfonamide Backbone: : The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Acetyl Group: : The acetyl group can be introduced via acetylation, where the sulfonamide is treated with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Attachment of Furan and Thiophene Groups: : The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups can be attached to the nitrogen atom of the sulfonamide via their respective halides (e.g., furan-3-ylmethyl chloride and thiophen-2-ylmethyl chloride) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group and sulfur-containing heterocycles undergo selective oxidation:

Reaction TypeReagents/ConditionsProductsKey Observations
Acetyl oxidationH<sub>2</sub>O<sub>2</sub>/AcOH (70°C)Carboxylic acid derivativeSelective oxidation without sulfonamide degradation
Thiophene sulfoxidationmCPBA (0°C, CH<sub>2</sub>Cl<sub>2</sub>)Thiophene-S-oxideRegioselective oxidation at thiophene sulfur

Research Findings :

  • Oxidation of the acetyl group produces a carboxylic acid, enhancing water solubility while retaining the sulfonamide scaffold’s structural integrity.

  • Thiophene sulfoxidation generates chiral sulfoxide intermediates, critical for asymmetric synthesis .

Nucleophilic Substitution

The benzenesulfonamide core participates in SN<sup>2</sup> reactions:

Target SiteReagentsProductsYield
Sulfonamide nitrogenR-X (R = alkyl/aryl), K<sub>2</sub>CO<sub>3</sub>, DMF (80°C)Tertiary sulfonamides65–78%
Acetyl groupNH<sub>2</sub>OH·HCl (EtOH, reflux)Hydroxamic acid82%

Key Data :

  • Alkylation at the sulfonamide nitrogen improves lipid solubility, as demonstrated in NLRP3 inhibitor analogs .

  • Hydroxamic acid formation enables chelation with metal ions, useful in catalytic applications.

Cycloaddition and Cross-Coupling

The furan and thiophene moieties enable cycloaddition and coupling reactions:

ReactionCatalysts/ConditionsProductsApplications
Au(I)-catalyzed cyclization[(IPr)Au(NTf<sub>2</sub>)], DCE, blue lightFuran-thiophene fused heterocyclesSynthesis of bioactive polycycles
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OBiaryl derivativesLibrary diversification for drug discovery

Experimental Insights :

  • Gold catalysis selectively activates alkynes in the furan-thiophene system, enabling annulation reactions with N-oxides .

  • Cross-coupling at the benzenesulfonamide aryl ring introduces electron-withdrawing/donating groups, modulating electronic properties .

Acid/Base-Mediated Rearrangements

The sulfonamide group undergoes pH-dependent transformations:

ConditionsReactionOutcome
HCl (conc.)/EtOHSulfonamide cleavageBenzene sulfonic acid + amine fragments
NaH/THFN-demethylationSecondary sulfonamide

Mechanistic Notes :

  • Acidic cleavage follows a protonation-deprotonation pathway, releasing furan-3-ylmethyl and thiophen-2-ylmethyl amines .

  • Demethylation under basic conditions retains the heterocyclic substituents, enabling scaffold recycling .

Photochemical Reactivity

Photoirradiation induces unique transformations:

ConditionsProductsRole of Functional Groups
450–460 nm LEDs, 5CzBN (photosensitizer)Isobenzofuran derivativesAcetyl group acts as electron sink

Applications :

  • Photocyclization generates strained heterocycles with potential optoelectronic applications .

Biological Activity Modulation via Structural Modifications

Key SAR findings from analogous sulfonamides:

ModificationBiological ImpactSource
Replacement of acetyl with benzoyl2× increase in NLRP3 inhibition
Thiophene → benzothiophene substitutionImproved antiviral EC<sub>50</sub> (1.38 μM)

Design Implications :

  • The acetyl group’s electron-withdrawing nature enhances binding to enzymatic pockets .

  • Thiophene-to-benzothiophene substitution improves π-stacking interactions in viral M2 protein inhibition .

Stability Under Thermal/Ambient Conditions

ParameterValueMethod
Thermal decomposition>250°CTGA
Hydrolytic stability (pH 7.4)t<sub>1/2</sub> = 48 hHPLC

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization of its sulfonamide core and heterocyclic appendages enables tailored applications, from inflammasome inhibition to photoresponsive materials development.

Scientific Research Applications

Pharmacological Applications

Research indicates that sulfonamides possess antibacterial properties, and this compound is no exception. Its potential applications include:

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. Preliminary studies suggest that 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further investigation in treating bacterial infections.

Antiviral Properties

Recent research has highlighted the antiviral potential of heterocyclic compounds. The presence of furan and thiophene rings in this compound may enhance its interaction with viral targets, suggesting applications in antiviral drug development. For instance, compounds with similar structures have shown efficacy against viruses like adenovirus and rotavirus .

Cancer Research

Sulfonamides have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The structural features of this compound may allow it to interact with key biological pathways in cancer cells, warranting further studies into its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound:

StudyFocusFindings
Antibacterial efficacyDemonstrated significant inhibition against various bacterial strains, suggesting potential for therapeutic use.
Antiviral activityShowed promising results against rotavirus, indicating that modifications in the furan and thiophene groups could enhance activity.
Anticancer potentialIdentified mechanisms through which similar sulfonamides inhibit cancer cell proliferation, providing a basis for further exploration of this compound's effects.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene groups might interact with specific molecular targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The closest analog in the evidence is 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (), which replaces the acetyl group with chloro and methoxy substituents. Key differences include:

  • Solubility : The polar acetyl group could improve aqueous solubility relative to the chloro-methoxy analog.

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Substituents (Benzene Ring) N-Alkylation Groups Molecular Weight (g/mol) Reported Activity
Target Compound 3-acetyl Furan-3-ylmethyl, Thiophen-2-ylmethyl - Not reported
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy... 3-chloro, 4-methoxy Furan-3-ylmethyl, Thiophen-2-ylmethyl - Not reported
N-(3-Acetylphenyl)thiophene-2-sulfonamide 3-acetyl Thiophene-2-yl 281.35 Not reported
Azo-linked sulfamethoxazole derivatives Azo, sulfamoyl Thiazole, isoxazole - Antibacterial (folic acid inhibition)

Research Implications and Gaps

  • Activity Prediction : The target compound’s dual heterocycles and acetyl group warrant evaluation against bacterial strains resistant to traditional sulfonamides.
  • Synthetic Challenges : Efficient dual alkylation methods and purification strategies for such bulky substituents need development.
  • Structural Diversity : Expanding analogs with varying acetyl substituents (e.g., nitro, hydroxy) could optimize electronic and steric profiles .

Biological Activity

3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzenesulfonamide structure, along with furan and thiophene moieties. The molecular formula is C19H19N2O4SC_{19}H_{19}N_{2}O_{4}S, with a molecular weight of 389.5 g/mol. These structural components contribute to its unique electronic properties, enhancing its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonamide : Reaction of a suitable benzenesulfonamide precursor with furan and thiophene derivatives.
  • Acetylation : Introduction of the acetyl group at the appropriate position on the aromatic ring.
  • Purification : Crystallization or chromatography to isolate the final product.

Biological Activity

Research indicates that compounds containing sulfonamide groups exhibit significant biological activity, particularly as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The presence of furan and thiophene rings enhances binding affinity to biological targets, potentially leading to therapeutic applications in neurodegenerative disorders and inflammatory conditions.

  • Inflammatory Pathway Modulation : Studies suggest that this compound can inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
  • Cell Viability Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines by promoting mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated significant inhibition of NLRP3 inflammasome activation in macrophages, leading to decreased IL-1β production.
Study BEvaluated cytotoxic effects on K562 leukemia cells, showing a dose-dependent increase in cell death due to mitochondrial dysfunction .
Study CInvestigated binding interactions using surface plasmon resonance, revealing enhanced affinity with specific protein targets involved in inflammatory pathways.

Potential Applications

The unique properties of this compound position it as a promising candidate for further research in:

  • Anti-inflammatory Therapies : Targeting chronic inflammatory diseases through NLRP3 modulation.
  • Cancer Treatment : Exploring its cytotoxic effects against various cancer cell lines.
  • Drug Development : Serving as a scaffold for synthesizing more complex therapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide be optimized for high yield and purity?

  • Methodology :

  • Stepwise Functionalization : Begin with the sulfonamide core (e.g., 3-acetylbenzenesulfonyl chloride) reacting sequentially with furan-3-ylmethylamine and thiophen-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic Optimization : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency between the sulfonamide and alkyl halides .
  • Temperature Control : Maintain reactions at 50–60°C to balance reactivity and minimize side products .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Spectroscopic Analysis :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at C3, furan/thiophene methylene linkages). Compare shifts with analogous sulfonamides .
  • HRMS : Validate molecular weight (C₂₁H₂₀N₂O₃S₂; calc. 436.09) and isotopic patterns .
    • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity and detect trace impurities .

Q. How can researchers design initial biological activity screenings for this compound?

  • Assay Selection :

  • Enzyme Inhibition : Test against bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms, common targets for sulfonamides .
  • Antimicrobial Profiling : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
    • Dosage Ranges : Start with 1–100 µM concentrations in triplicate, using doxorubicin or sulfamethoxazole as positive controls .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Crystallographic Refinement :

  • Software : Use SHELXL (v.2018/1) for structure solution and refinement. Input .hkl files from single-crystal X-ray diffraction .
  • Discrepancy Handling : If R-factors exceed 5%, re-examine thermal displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals .
    • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies mitigate conflicting bioactivity results across different assay conditions?

  • Data Normalization :

  • Control Standardization : Use internal controls (e.g., ATP levels for cytotoxicity assays) to normalize inter-assay variability .
  • Solvent Consistency : Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced artifacts .
    • Mechanistic Follow-Up : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity discrepancies .

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide?

  • Substituent Variation :

  • Furan/Thiophene Modifications : Synthesize analogs with furan-2-ylmethyl or thiophen-3-ylmethyl groups to assess heterocycle positioning effects .
  • Acetyl Group Replacement : Substitute the acetyl moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
    • Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Glide. Prepare protein structures (e.g., DHPS PDB: 1AJ0) via protonation state optimization (Epik) .
  • Binding Mode Analysis : Focus on sulfonamide’s sulfonyl oxygen interactions with Zn²⁺ in carbonic anhydrase active sites .
    • MD Simulations : Run 100-ns simulations (AMBER22) to assess binding stability and identify critical residues (e.g., Phe131, Leu198) .

Q. How do stability studies inform storage and handling protocols for this compound?

  • Degradation Profiling :

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), and pH extremes (1–13) for 48 hours. Monitor via LC-MS for hydrolysis (acetyl/sulfonamide cleavage) .
    • Storage Recommendations : Store at –20°C in amber vials under argon to prevent photolytic and oxidative degradation .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Process Chemistry Hurdles :

  • Solvent Scalability : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve E-factors .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous NaHCO₃ washes) to remove unreacted sulfonyl chloride .
    • Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time reaction monitoring .

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